Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl), also known as 4-methyl-3-(4-methyl-1,3-thiazol-2-yl)benzoic acid, is an organic compound characterized by a benzoic acid structure with a thiazole ring substitution. The thiazole ring is a five-membered heterocyclic structure that contains both sulfur and nitrogen atoms, contributing to the compound's unique chemical properties and potential biological activities. This compound is of significant interest in various fields of research due to its potential applications in pharmaceuticals and agrochemicals.
Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl) falls under the category of aromatic carboxylic acids and thiazole derivatives. Its systematic classification includes:
The synthesis of benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl) typically involves several key steps:
For industrial production, continuous flow reactors may be employed to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are essential to obtain the compound in high purity levels.
The molecular structure of benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl) can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H11NO2S |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | 4-methyl-3-(4-methyl-1,3-thiazol-2-yl)benzoic acid |
| InChI | InChI=1S/C12H11NO2S/c1-7... |
| InChI Key | VQZGXZBEJGSPGP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)C2=NC(=CS2)C |
Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl) can undergo several chemical reactions:
Each reaction type requires specific conditions such as temperature, solvent choice, and catalysts to optimize yields and selectivity.
The mechanism of action for benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl) primarily involves its interaction with biological targets due to its structural features:
Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl) typically exhibits:
Key chemical properties include:
Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl) has various scientific uses:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: